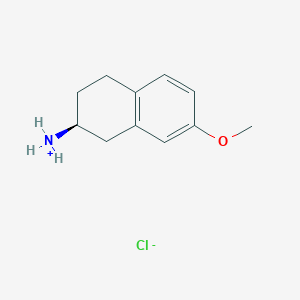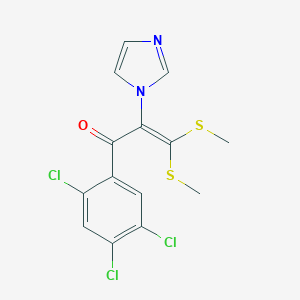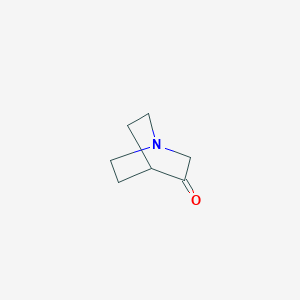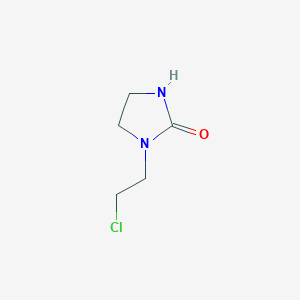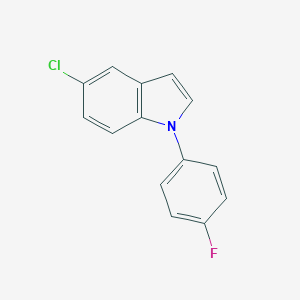![molecular formula C21H11NS B120476 6-Isothiocyanatobenzo[a]pyrene CAS No. 152832-13-8](/img/structure/B120476.png)
6-Isothiocyanatobenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isothiocyanatobenzo[a]pyrene is a chemical compound with the molecular formula C21H11NS. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The isothiocyanate group (-N=C=S) attached to the benzo(a)pyrene structure imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Isothiocyanatobenzo[a]pyrene can be synthesized through various methods. One common approach involves the reaction of benzo(a)pyrene with thiophosgene (CSCl2) in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .
Another method involves the use of phenyl isothiocyanate as a starting material. In this approach, benzo(a)pyrene is reacted with phenyl isothiocyanate in the presence of a catalyst such as dimethylbenzene. This reaction is carried out under nitrogen protection to prevent oxidation and typically yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety considerations. Industrial processes are designed to minimize the use of hazardous reagents and optimize reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Isothiocyanatobenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Isothiocyanatobenzo[a]pyrene involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting various cellular pathways .
One of the key molecular targets is the aryl hydrocarbon receptor (AhR), which is activated by the compound. Activation of AhR leads to changes in gene expression and can result in oxidative stress and inflammation . The compound’s free-radical mechanism also contributes to its biological effects by inducing oxidative stress in cells .
Comparación Con Compuestos Similares
6-Isothiocyanatobenzo[a]pyrene is unique due to its specific structure and the presence of the isothiocyanate group. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in various chemical reactions.
6-Benzo(a)pyrenyl acetate: A derivative of benzo(a)pyrene with an acetate group instead of an isothiocyanate group.
Compared to these compounds, this compound exhibits unique reactivity and biological activity due to the presence of both the benzo(a)pyrene and isothiocyanate moieties .
Propiedades
Número CAS |
152832-13-8 |
|---|---|
Fórmula molecular |
C21H11NS |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
6-isothiocyanatobenzo[a]pyrene |
InChI |
InChI=1S/C21H11NS/c23-12-22-21-17-7-2-1-6-15(17)16-10-8-13-4-3-5-14-9-11-18(21)20(16)19(13)14/h1-11H |
Clave InChI |
ZAZCYCBTCXZZQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
152832-13-8 |
Sinónimos |
6-BENZO[A]PYRENYLISOTHIOCYANATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B120393.png)


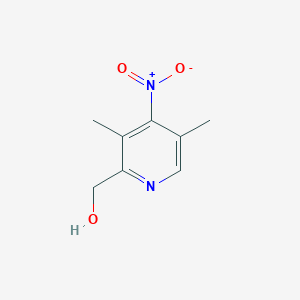
![2-[[(4-methylphenyl)sulfonyl][3-(trifluoromethyl)phenyl]amino]-n-3-pyridinyl-acetamide](/img/structure/B120400.png)
![N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B120402.png)
